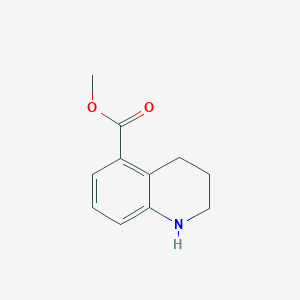
2-Acétamidoéthylcarbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2-acetamidoethylcarbamate: is a chemical compound with the molecular formula C9H18N2O3 . It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and as a protecting group for amines in peptide synthesis.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: Tert-butyl 2-acetamidoethylcarbamate is widely used as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceuticals, where it serves as a building block for more complex molecules.
Biochemical Research: It is used in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Industry:
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Tert-butyl 2-acetamidoethylcarbamate inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .
Cellular Effects
Tert-butyl 2-acetamidoethylcarbamate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, tert-butyl 2-acetamidoethylcarbamate can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of tert-butyl 2-acetamidoethylcarbamate involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, tert-butyl 2-acetamidoethylcarbamate can activate or inhibit other enzymes, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-acetamidoethylcarbamate change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to tert-butyl 2-acetamidoethylcarbamate can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl 2-acetamidoethylcarbamate vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .
Metabolic Pathways
Tert-butyl 2-acetamidoethylcarbamate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, tert-butyl 2-acetamidoethylcarbamate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, tert-butyl 2-acetamidoethylcarbamate can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of tert-butyl 2-acetamidoethylcarbamate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, tert-butyl 2-acetamidoethylcarbamate can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: One common method for synthesizing carbamates, including tert-butyl 2-acetamidoethylcarbamate, involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of organoindium reagents with imines and acid chlorides to provide N-protected amines in a single step.
Zirconium (IV)-Catalyzed Exchange: This method uses zirconium (IV) catalysts and 2-hydroxypyridine or 4-methyl-2-hydroxyquinoline as catalytic additives to facilitate the exchange processes of dialkyl carbonates and carbamates in the presence of amines.
Industrial Production Methods: Industrial production of tert-butyl 2-acetamidoethylcarbamate typically involves large-scale synthesis using the above methods, optimized for efficiency and yield. The use of nonmetallic regenerable reagents and environmentally friendly catalysts is preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-acetamidoethylcarbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Reduction: Reduction reactions can convert the carbamate group to an amine group, often using strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for carbamates.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted carbamates or amides.
Mécanisme D'action
Mechanism: The mechanism of action of tert-butyl 2-acetamidoethylcarbamate primarily involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Molecular Targets and Pathways:
Amines: The primary target of tert-butyl 2-acetamidoethylcarbamate is the amine group, which it protects during synthesis.
Pathways: The compound is involved in pathways related to peptide synthesis and organic transformations.
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Another carbamate derivative used as a protecting group for amines.
N-Boc-protected amines: These compounds also use the tert-butyl group for protection but differ in their specific functional groups and applications.
Uniqueness:
Stability: Tert-butyl 2-acetamidoethylcarbamate is known for its stability under various reaction conditions, making it a reliable protecting group.
Versatility: Its ability to be easily removed under acidic conditions adds to its versatility in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-09-7 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
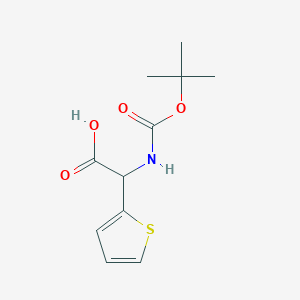
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
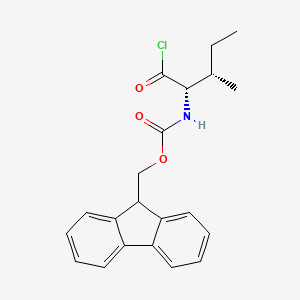
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
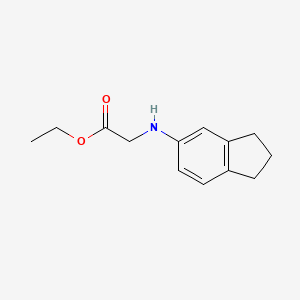

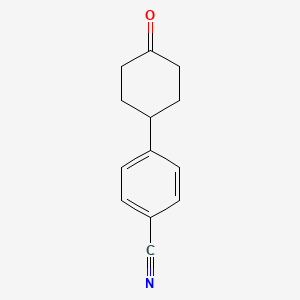
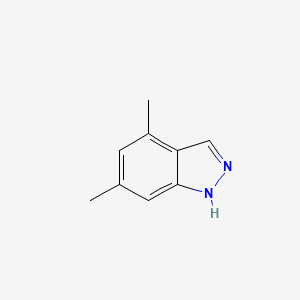
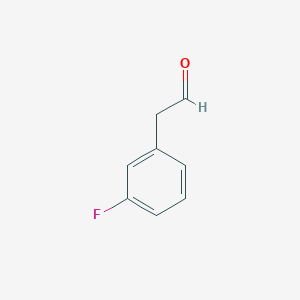
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
